molecular formula C6H12F2N2 B3031553 2,2-Difluoro-1,3-dimethyl-1,3-diazinane CAS No. 497181-15-4

2,2-Difluoro-1,3-dimethyl-1,3-diazinane

Cat. No. B3031553
CAS RN: 497181-15-4
M. Wt: 150.17 g/mol
InChI Key: DDPCCLZKQGMFFP-UHFFFAOYSA-N
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Description

2,2-Difluoro-1,3-dimethyl-1,3-diazinane, also known as 2,2-difluoro-1,3-dimethylimidazolidine (DFI), is a nucleophilic fluorinating agent . It has the empirical formula C5H10F2N2 and a molecular weight of 136.14 .


Synthesis Analysis

DFI was first reported as a novel deoxofluorination reagent by Hayashi and coworkers in 2002 . It is more reactive than other α,α-difluoroalkylamine agents due to the stabilizing effects endowed by the two nitrogen atoms adjacent to difluoromethylene .


Molecular Structure Analysis

The molecular structure of DFI is represented by the SMILES string CN1CCN(C)C1(F)F . The InChI key for DFI is MGDCBOKBTJIJBT-UHFFFAOYSA-N .


Chemical Reactions Analysis

DFI is useful for the conversion of alcohols to monofluorides, and aldehydes/ketones to gem-difluorides under mild conditions . It can also convert some phenols to the corresponding deoxofluorinated products .


Physical And Chemical Properties Analysis

DFI is a clear liquid with a boiling point of 47 °C at 37 mmHg and a melting point of -8.7 °C . It has a density of 1.096 g/mL at 25 °C and a refractive index (n20/D) of 1.402 .

Scientific Research Applications

Deoxofluorination Agent

DFI was first reported as a novel deoxofluorination reagent by Hayashi and coworkers in 2002 . It is a clear liquid with a boiling point of 47 °C at 37 mmHg and a melting point of -8.7 °C . DFI is more reactive than other α,α-difluoroalkylamine agents due to the stabilizing effects endowed by the two nitrogen atoms adjacent to difluoromethylene .

Conversion of Alcohols to Monofluorides

DFI is useful for the conversion of alcohols to monofluorides . For primary alcohols, the corresponding alkyl fluorides can be obtained in good yields under mild conditions . However, for some secondary alcohols, elimination products are dominant .

Conversion of Aldehydes/Ketones to Gem-Difluorides

DFI reacts with non-enolizable aldehydes/ketones to afford gem-difluoro compounds in moderate to high yields . However, in the cases of enolizable carbonyl compounds, vinyl fluorides and aryl acetylene side products are generated as the main products .

Fluorination of Phenols

The hydroxy groups of phenols bearing electron-withdrawing groups can be replaced with fluorine by DFI . For example, treating 4-nitrophenol with DFI in acetonitrile at 85 °C for 15 h affords 4-fluoronitrobenzene in 62% yield .

Thermal Stability

Accelerating rate calorimetry (ARC) analysis showed that thermal decomposition of DFI begins at 150 °C , while diethylaminosulfur trifluoride (DAST) decomposes at about 90 °C , indicating that DFI is much more thermally stable.

Fluorination in Ionic Liquids

Kitazume and coworkers reported the fluorination of various alcohols, aldehydes, and ketones with DFI in ionic liquids . By using ionic liquids as reaction solvent, no conventional aqueous work-up procedures are needed; moreover, the solvent can be recovered easily after extracting the fluorination products with diethyl ether .

Safety and Hazards

DFI is flammable and poses a risk of ignition. Its vapors may form explosive mixtures with air and may travel to the source of ignition and flash back. Containers may explode when heated. Thermal decomposition of DFI can lead to the release of irritating gases and vapors .

Future Directions

The future directions for DFI could involve exploring its use in other types of chemical reactions. For instance, Kitazume and coworkers reported the fluorination of various alcohols, aldehydes, and ketones with DFI in ionic liquids . This approach eliminates the need for conventional aqueous work-up procedures and allows for the easy recovery of the solvent after extracting the fluorination products with diethyl ether .

properties

IUPAC Name

2,2-difluoro-1,3-dimethyl-1,3-diazinane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12F2N2/c1-9-4-3-5-10(2)6(9,7)8/h3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDPCCLZKQGMFFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(C1(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12F2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381280
Record name 2,2-difluoro-1,3-dimethyl-1,3-diazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Difluoro-1,3-dimethyl-1,3-diazinane

CAS RN

497181-15-4
Record name 2,2-difluoro-1,3-dimethyl-1,3-diazinane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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